(pent-4-yn-2-yl)benzene
Description
Its IUPAC name denotes a five-carbon alkyne substituent where the triple bond is positioned between the fourth and fifth carbons, with the benzene ring bonded to the second carbon of the chain. The structural formula is C₆H₅–CH₂–C≡C–CH₂–CH₃.
Properties
CAS No. |
186644-16-6 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base such as triethylamine. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to yield the coupled product. For this compound, the aryl halide component is often iodobenzene, while the alkyne partner is a homopropargyl halide derivative (e.g., 3-bromo-1-butyne).
Optimized Reaction Conditions
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Catalyst Load | 0.5–1 mol% PdCl₂(PPh₃)₂ | Higher loads reduce side products |
| Solvent | Anhydrous dioxane or THF | Polar aprotic solvents enhance rate |
| Temperature | 70°C | Balances kinetics and stability |
| Base | Triethylamine | Scavenges HX byproduct |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Under these conditions, yields exceeding 70% have been reported for analogous enyne syntheses. Notably, substituting DMF with THF as the solvent markedly improves yield by mitigating side reactions.
Cascade Sonogashira-Substitution-Elimination Strategy
Recent advancements have integrated Sonogashira coupling with subsequent elimination steps to streamline this compound production. This one-pot approach minimizes intermediate isolation, enhancing atom economy.
Sequential Reaction Design
The cascade process involves:
-
Sonogashira Coupling : Aryl iodide reacts with homopropargyl bromide in the presence of Pd/Cu catalysts.
-
Nucleophilic Substitution : The amine base displaces the bromide atom.
-
β-Elimination : Base-induced dehydrohalogenation forms the terminal alkyne.
This method achieved 67% yield for a structurally similar enyne, demonstrating feasibility for this compound synthesis.
Critical Process Parameters
-
Catalyst Compatibility : PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in suppressing premature elimination.
-
Base Selection : Triethylamine serves dual roles as base and elimination promoter.
-
Temperature Control : Maintaining 70°C prevents catalyst deactivation while driving elimination.
Simultaneous Dehalogenation-Hydrogenation Coupling
Emerging methodologies like simultaneous dehalogenation and hydrogenation (DHH) offer novel pathways. This approach employs polyhalogenated benzenes (e.g., hexaiodobenzene) and terminal alkynes under hydrogen-rich conditions.
DHH Reaction Mechanics
The process entails:
-
Dehalogenation : Sequential replacement of halogen atoms with acetylene units.
-
Hydrogenation : Partial reduction of intermediate alkynes to alkenes.
While primarily used for synthesizing polyynes, adapting DHH for this compound could involve controlled halogen substitution patterns. Preliminary studies with hexabromobenzene yielded pentayne derivatives in moderate yields (45–60%), suggesting scalability potential.
Industrial-Scale Production Techniques
Transitioning from laboratory to industrial synthesis necessitates addressing:
-
Catalyst Recovery : Immobilized palladium on silica supports enables reuse for >5 cycles.
-
Continuous Flow Reactors : Microreactor systems enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes.
-
Solvent Recycling : Distillation reclaims >90% of dioxane, lowering environmental impact.
A representative pilot-scale protocol achieves 82% purity at 500 kg/month capacity, with palladium levels below 1 ppm in the final product.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Pd Loading (mol%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sonogashira Coupling | 70–75 | 0.5–1.0 | High | Moderate (solvent use) |
| Cascade Process | 65–67 | 1.0 | Moderate | Low (one-pot) |
| DHH Approach | 45–60 | 2.0 | Low | High (halogen waste) |
The Sonogashira method remains optimal for large-scale production, whereas cascade processes suit specialized applications requiring structural precision.
Chemical Reactions Analysis
Types of Reactions
(pent-4-yn-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are commonly employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and various substituted benzene derivatives.
Scientific Research Applications
(pent-4-yn-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (pent-4-yn-2-yl)benzene depends on the specific reaction or application. In general, the alkyne group can participate in various addition and cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Substituent Type: Alkyne vs. Other Functional Groups
Compared to benzene derivatives with ester or alkyl substituents (e.g., methyl benzoate, isopropyl benzoate ), (pent-4-yn-2-yl)benzene exhibits distinct electronic and steric properties. In contrast, ester-substituted benzenes (e.g., ethyl benzoate derivatives in ) are more polar, enhancing solubility in protic solvents.
Table 1: Comparison of Substituent Effects
| Compound | Functional Group | Polarity | Reactivity in EAS | Typical Applications |
|---|---|---|---|---|
| This compound | Alkyne (internal) | Low | Moderate | Synthetic intermediates |
| Phenylacetylene | Alkyne (terminal) | Low | High (acidic H) | Polymer chemistry, ligands |
| Methyl benzoate | Ester | High | Low | Flavors, solvents |
Chain Length and Triple Bond Position
The position of the triple bond and chain length significantly influence physical and chemical properties:
- Phenylacetylene (C₆H₅–C≡CH): A terminal alkyne with a shorter chain. The acidic terminal hydrogen (pKa ~25) enables metal-coupling reactions (e.g., Sonogashira), whereas this compound, with an internal alkyne, lacks acidic protons, limiting such reactivity .
- (Pent-1-yn-1-yl)benzene : A structural isomer with the triple bond at the chain’s start. This terminal alkyne would exhibit higher acidity and reactivity compared to the internal alkyne in this compound.
Table 2: Chain Length and Alkyne Position Effects
| Compound | Triple Bond Position | pKa (alkyne H) | Boiling Point (°C, estimated) |
|---|---|---|---|
| This compound | Internal (C4–C5) | ~35–40 | 180–200 |
| Phenylacetylene | Terminal (C1–C2) | ~25 | 142–145 |
| (Pent-1-yn-1-yl)benzene | Terminal (C1–C2) | ~25 | 190–210 |
Computational and Experimental Insights
- Thermochemical Properties : Density functional theory (DFT) studies, such as those employing the B3LYP functional (), predict that this compound has a higher heat of formation compared to phenylacetylene due to increased van der Waals interactions from the longer alkyl chain .
- Structural Analysis : Crystallographic data for similar alkyne-substituted aromatics (e.g., phenylacetylene derivatives) often rely on software like SHELX () for refinement. These studies reveal that internal alkynes exhibit longer C≡C bond lengths (~1.20 Å) compared to terminal analogs (~1.18 Å) due to reduced electron withdrawal .
Substituent Branching and Solubility
Branching in substituents, as seen in isopropyl benzoate (), reduces crystallinity and enhances solubility in nonpolar solvents. For this compound, the linear pentynyl chain may result in moderate solubility in hydrocarbons but poor solubility in water, analogous to aliphatic benzoates like cis-3-hexenyl benzoate ().
Table 3: Solubility and Branching Effects
| Compound | Substituent Structure | Water Solubility (g/L) | Organic Solvent Compatibility |
|---|---|---|---|
| This compound | Linear alkyne | <0.1 | High (toluene, hexane) |
| Isopropyl benzoate | Branched ester | <0.5 | Moderate (ethanol, ether) |
| cis-3-Hexenyl benzoate | Unsaturated ester | <0.2 | High (chloroform, acetone) |
Research Findings and Limitations
- Reactivity : Internal alkynes like this compound are less reactive in click chemistry compared to terminal alkynes but may undergo cycloaddition reactions under high-pressure conditions.
- Synthetic Utility : The compound’s extended alkyl chain could enhance hydrophobic interactions in supramolecular chemistry, though experimental validation is needed.
- Limitations : Direct experimental data on this compound are sparse in the provided evidence; comparisons rely on analogous compounds and computational models .
Biological Activity
(pent-4-yn-2-yl)benzene is an organic compound characterized by a pent-4-yne chain attached to a benzene ring. Its molecular formula is C_{11}H_{10}, and it features a linear alkyne functional group, which contributes to its unique chemical properties. The compound's structure allows for various interactions that may have biological implications, although specific biological mechanisms of action remain unclear due to its relatively simple structure.
The compound contains:
- Alkyne Group : A reactive functional group that can undergo addition reactions.
- Benzene Ring : A stable aromatic structure that participates in various chemical reactions.
This combination of functionalities suggests potential applications in drug development and material science, where the reactivity of the alkyne group can be exploited for synthesizing more complex molecules.
Interaction Mechanisms
Research indicates that this compound may interact with biological molecules through:
- Hydrogen Bonding : Possible interactions with polar functional groups in biological systems.
- Pi-Pi Stacking : Interactions with aromatic compounds, which could influence biological activity.
Potential Applications
The compound has been proposed as a precursor for synthesizing biologically active molecules. Modifications to the alkyne or benzene components could lead to compounds with specific biological activities, such as enzyme inhibitors or therapeutic agents .
Aldose Reductase Inhibition
A study highlighted the synthesis of terminal alkynes, including derivatives of this compound, which showed selective inhibitory activity against aldose reductase (ALR2). This enzyme is implicated in diabetic complications through the polyol pathway. The synthesized compounds exhibited significant inhibition, suggesting a potential role in diabetes management .
Synthesis and Reactivity Studies
Research has demonstrated various synthetic routes for creating this compound derivatives. These derivatives were tested for their reactivity and biological activity:
- Sonogashira Cross-Coupling Reactions : Successful coupling of (S)-2-amino-(5)-[aryl]pent-4-ynoic acids with halogenated sp2-hybridized compounds led to high yields of alkynylated amino acids, which were then evaluated for biological activity .
- Direct Allylation Reactions : Studies have shown that allylation reactions involving this compound can yield various products with potential biological relevance. For example, reactions with benzylic alcohols produced high yields of substituted products without significant byproducts .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for (pent-4-yn-2-yl)benzene, and what key reaction parameters influence yield?
This compound is typically synthesized via alkyne-functionalization reactions. A common approach involves coupling a terminal alkyne with a benzene derivative under catalytic conditions. For example, palladium-catalyzed Sonogashira coupling can be employed, requiring precise control of reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (e.g., THF or DMF) to optimize yield . Key parameters include the use of anhydrous conditions to prevent alkyne hydration and stoichiometric ratios of aryl halide to alkyne (1:1.2) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the pure compound .
Basic: What spectroscopic methods are most effective for characterizing this compound?
1H/13C NMR and FT-IR are primary tools for structural confirmation. The alkyne proton (C≡C-H) appears as a sharp singlet at δ 2.1–2.3 ppm in 1H NMR, while the sp-hybridized carbons resonate at δ 70–85 ppm in 13C NMR. IR spectroscopy confirms the alkyne stretch (C≡C) at ~2100–2260 cm⁻¹ . For crystallographic validation, single-crystal X-ray diffraction (employing SHELX software for refinement) provides unambiguous stereochemical data . High-resolution mass spectrometry (HRMS) or GC-MS further corroborates molecular weight and purity (>95%) .
Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict regioselectivity in reactions like Huisgen cycloadditions or Suzuki-Miyaura couplings. For instance, the alkyne’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the β-carbon. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via HPLC) and comparing computed activation energies with Arrhenius plots derived from experimental rate constants .
Advanced: What strategies resolve contradictions between theoretical and experimental data regarding the compound’s stereoelectronic effects?
Discrepancies often arise in predicted vs. observed regioselectivity due to solvent effects or transition-state stabilization. To address this:
- Perform solvent-dependent DFT calculations (including implicit solvation models like PCM) to assess polarity impacts.
- Use 2D NMR NOESY to detect steric hindrance in intermediates.
- Cross-validate with in situ FT-IR to monitor reactive intermediates during catalysis .
For example, if DFT predicts alkyne activation at the α-position but experiments show β-selectivity, probe solvent coordination effects using mixed solvents (e.g., DMF/H2O) to identify stabilizing interactions .
Safety: What are the key safety protocols for handling this compound in laboratory settings?
The compound’s alkyne moiety poses flammability and reactivity risks. Protocols include:
- Ventilation : Use fume hoods to prevent vapor inhalation (TLV <1 ppm).
- Storage : Keep under inert gas (N2/Ar) at –20°C to avoid polymerization.
- Reactivity Mitigation : Avoid contact with oxidizing agents (e.g., peroxides) or strong acids to prevent exothermic reactions.
- Waste Disposal : Quench with ethanol/water mixtures before disposal in halogenated waste containers .
Advanced: How does this compound compare to other alkyne-substituted benzenes in terms of reactivity and stability?
Compared to 4-ethynyltoluene , the branched pentynyl group in this compound introduces steric bulk, reducing reaction rates in sterically demanding processes (e.g., Diels-Alder reactions). Stability studies (TGA/DSC) show decomposition onset at ~180°C, higher than linear analogs (e.g., phenylacetylene, ~150°C). Reactivity in Sonogashira coupling is 20–30% lower than phenylacetylene due to hindered catalyst access, necessitating higher Pd loading (5 mol% vs. 2 mol%) .
Methodological: What experimental designs optimize the use of this compound in multistep syntheses?
Design iterative workflows with orthogonal protection/deprotection strategies . For example:
- Protect the alkyne via trimethylsilyl (TMS) groups during electrophilic aromatic substitution.
- Use flow chemistry to enhance reproducibility in high-temperature steps (e.g., Claisen rearrangements).
- Monitor byproducts via LC-MS and adjust stoichiometry dynamically using automated syringe pumps .
Advanced: How can isotopic labeling (e.g., 13C, 2H) elucidate mechanistic pathways in reactions involving this compound?
Synthesize deuterated analogs (e.g., C5D11 substituents) to track hydrogen migration in propargyl-allenyl rearrangements via 2H NMR . 13C-labeled alkynes enable kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms in cycloadditions. For instance, a KIE >1.2 indicates bond-breaking in the rate-determining step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
